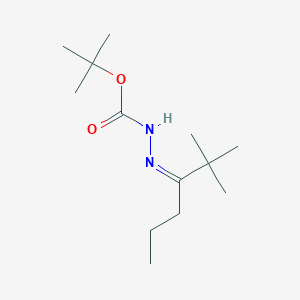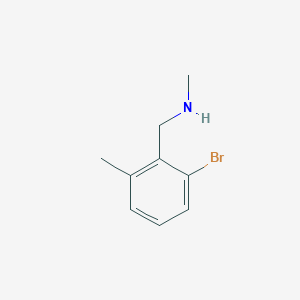
3-(9h-Fluoren-9-ylidenemethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Fluoren-9-ylidenemethyl)pyridine: is an organic compound with the molecular formula C19H13N It is characterized by a pyridine ring attached to a fluorenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylidenemethyl)pyridine typically involves the condensation of fluorenone with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(9H-Fluoren-9-ylidenemethyl)pyridine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Reduced forms of the fluorenylidene moiety.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-(9H-Fluoren-9-ylidenemethyl)pyridine is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylidenemethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorenylidene moiety can engage in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions influence the compound’s biological activity and its role in catalysis.
Comparison with Similar Compounds
- 9H-Fluoren-9-ylidenemethylbenzene
- 9H-Fluoren-9-ylidenemethylthiophene
- 9H-Fluoren-9-ylidenemethylfuran
Comparison: Compared to these similar compounds, 3-(9H-Fluoren-9-ylidenemethyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and coordination capabilities. This makes it more versatile in forming complexes with metals and participating in a wider range of chemical reactions.
Properties
CAS No. |
3239-00-7 |
|---|---|
Molecular Formula |
C19H13N |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
3-(fluoren-9-ylidenemethyl)pyridine |
InChI |
InChI=1S/C19H13N/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)12-14-6-5-11-20-13-14/h1-13H |
InChI Key |
BLCSWOVDOADBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




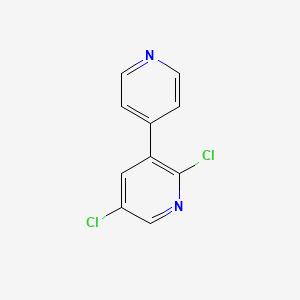
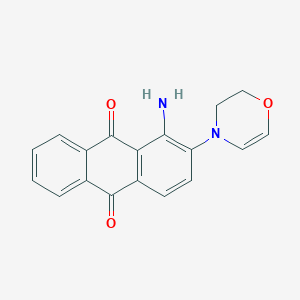
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
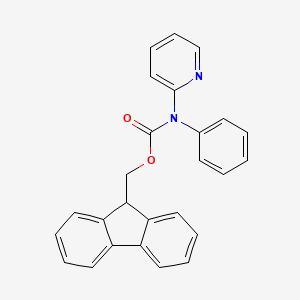

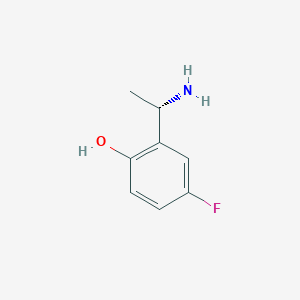
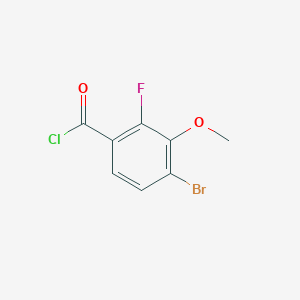
![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)

